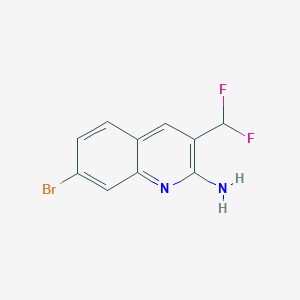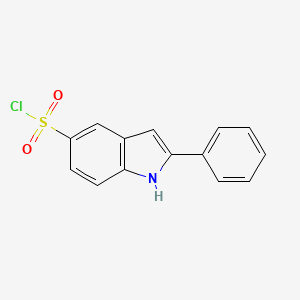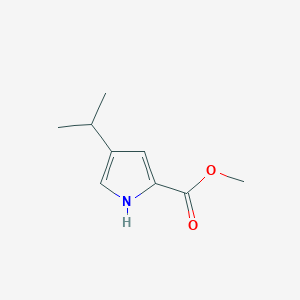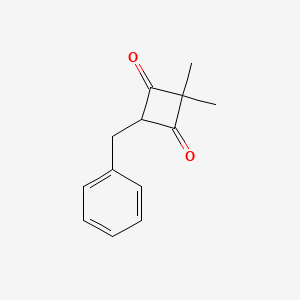
1,3-Cyclobutanedione, 2,2-dimethyl-4-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Cyclobutanedione, 2,2-dimethyl-4-(phenylmethyl)- is an organic compound with the molecular formula C13H14O2. It is a derivative of cyclobutanedione, featuring a phenylmethyl group and two methyl groups attached to the cyclobutane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclobutanedione, 2,2-dimethyl-4-(phenylmethyl)- can be achieved through several methods. One common approach involves the dimerization of dimethyl ketene, which is generated by cracking isobutyric anhydride. The dimethyl ketene is then introduced into an ester solvent under inert gas conditions to form the desired cyclobutanedione .
Another method involves the reduction of 2,2,4,4-tetramethyl-1,3-cyclobutanediol using hydrogen in the presence of a catalyst such as nickel, zinc, cobalt, or noble metals like ruthenium and palladium .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The recycling of catalysts and solvents is also a common practice to reduce production costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Cyclobutanedione, 2,2-dimethyl-4-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dione to diols or other reduced forms.
Substitution: The phenylmethyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of catalysts like palladium on carbon (Pd/C) or nickel (Ni) is commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Diols or other reduced derivatives.
Substitution: Various substituted cyclobutanedione derivatives depending on the reagents used.
Applications De Recherche Scientifique
1,3-Cyclobutanedione, 2,2-dimethyl-4-(phenylmethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,3-Cyclobutanedione, 2,2-dimethyl-4-(phenylmethyl)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules, leading to changes in their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetramethyl-1,3-cyclobutanedione: A similar compound with four methyl groups attached to the cyclobutane ring.
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: A diol derivative of cyclobutanedione with four methyl groups.
4-Benzyl-2,2-dimethylcyclobutane-1,3-dione: Another derivative with a benzyl group instead of a phenylmethyl group.
Uniqueness
1,3-Cyclobutanedione, 2,2-dimethyl-4-(phenylmethyl)- is unique due to the presence of both phenylmethyl and dimethyl groups, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H14O2 |
|---|---|
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
4-benzyl-2,2-dimethylcyclobutane-1,3-dione |
InChI |
InChI=1S/C13H14O2/c1-13(2)11(14)10(12(13)15)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |
Clé InChI |
CPNXMQLOOSGTLN-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)C(C1=O)CC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-5-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13929314.png)

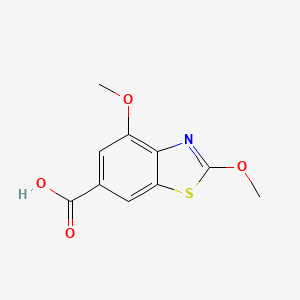
![1-[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13929320.png)

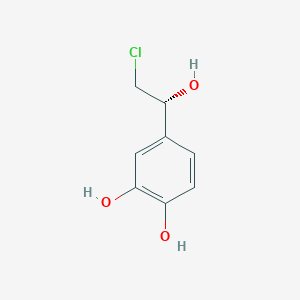
![[2-(Tert-butyl-dimethylsilanyloxy)-ethyl]-(tetrahydro-pyran-4-yl)-amine](/img/structure/B13929334.png)
![2-[4-[5-(Cyclohexylcarbamoyl)-6-propylsulfanylpyridin-2-yl]oxyphenyl]acetic acid](/img/structure/B13929335.png)
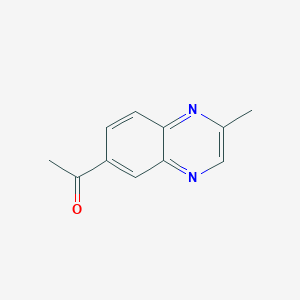
![5-(Cyclopentylmethoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13929343.png)

